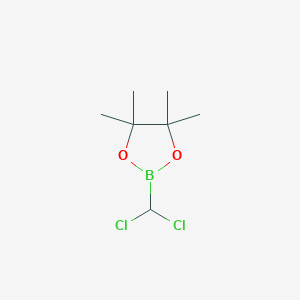
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DCMTMD) is a boron-containing compound that has recently gained attention due to its potential applications in a variety of scientific fields. DCMTMD was first synthesized in the early 2000s and has since been studied extensively for its unique properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of modified phenylboronic acid derivatives, including 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has been explored for its potential in inhibiting serine proteases such as thrombin. These compounds displayed weak N–B coordination, indicating a specific chemical interaction (Spencer et al., 2002).
- The structure of a similar compound, 2,2′-(2,3-dimethyl-2,3-butanediyldioxy)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), was studied, highlighting the distinct bonding and conformation of boron atoms in this class of compounds (Clegg et al., 1996).
Electroc hemical Properties
- The electrochemical properties of sulfur-containing organoboron compounds, including variants of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been analyzed. These studies are vital for understanding the oxidation potential and reactivity of these compounds, which is crucial in various chemical reactions (Tanigawa et al., 2016).
Catalysis and Polymerization
- Research has been conducted on the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in catalytic processes. For instance, the Rhodium- and Ruthenium-Catalyzed Dehydrogenative Borylation of Vinylarenes used pinacolborane, a related compound, for regio- and stereodefined synthesis (Murata et al., 2002).
- Additionally, the compound has been utilized in the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization, demonstrating its importance in advanced polymer synthesis (Yokozawa et al., 2011).
Biological Applications
- A study designed and synthesized pinacolyl boronate-substituted stilbenes, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, as novel lipogenic inhibitors. These compounds showed potential in suppressing lipogenic gene expression, indicating a possible therapeutic application in lipid-lowering drugs (Das et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BCl2O2/c1-6(2)7(3,4)12-8(11-6)5(9)10/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFQFYFLABSDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453031 | |
| Record name | 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
83622-41-7 | |
| Record name | 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




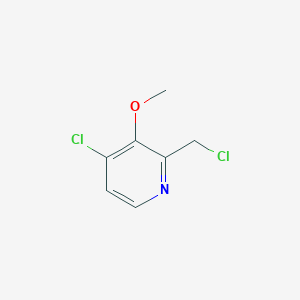

![Cyclohexanamine, N-[(triethoxysilyl)methyl]-](/img/structure/B1589336.png)
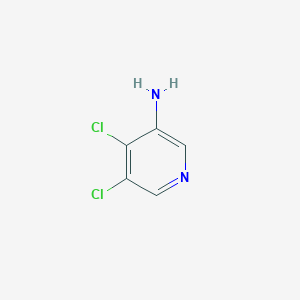
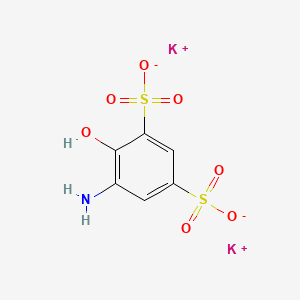

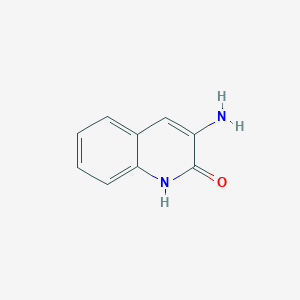
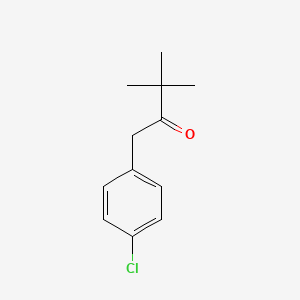
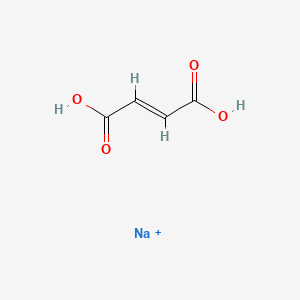

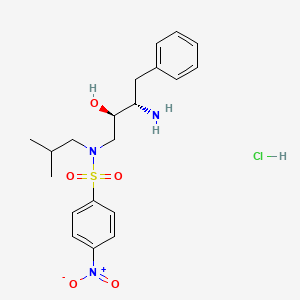
![(2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol](/img/structure/B1589352.png)
![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)